molecular formula C19H25NO B2978695 N-[2-(adamantan-1-yl)ethyl]benzamide CAS No. 433311-37-6

N-[2-(adamantan-1-yl)ethyl]benzamide

Cat. No.: B2978695
CAS No.: 433311-37-6
M. Wt: 283.415
InChI Key: ZVEVZBLLHKZQBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Adamantane (B196018) as a Rigid Polycyclic Hydrocarbon Scaffold in Molecular Design and Chemical Space Exploration

Adamantane is a unique polycyclic hydrocarbon with a diamondoid structure, consisting of three fused cyclohexane (B81311) rings in the chair conformation. This arrangement confers exceptional rigidity and a well-defined three-dimensional geometry. nih.gov In molecular design, adamantane is highly valued as a scaffold for several key reasons:

Structural Rigidity and 3D Geometry: Unlike flexible alkyl chains, the adamantane cage is conformationally locked. This rigidity allows for the precise positioning of functional groups in three-dimensional space, which can be crucial for probing interactions with biological targets or constructing complex molecular architectures. nih.gov

Lipophilicity: The hydrocarbon nature of adamantane imparts significant lipophilicity (fat-solubility) to molecules. This property can be strategically employed to modify the absorption, distribution, metabolism, and excretion (ADME) properties of a parent molecule. researchgate.net

Chemical Stability: The carbon framework of adamantane is exceptionally stable due to its strain-free arrangement, making it robust under a variety of reaction conditions.

Exploration of Chemical Space: The incorporation of the bulky, spherical adamantane moiety allows chemists to "escape the flat land" of traditional aromatic and planar molecules, providing access to novel regions of chemical space. nih.gov This can lead to the discovery of compounds with unique shapes and properties.

The unique geometry of adamantane, with its tetrahedral arrangement of bridgehead positions, provides a versatile platform for creating multifunctional derivatives. researchgate.netnih.gov

Table 1: Physicochemical Properties of Adamantane
PropertyValue
Molecular FormulaC₁₀H₁₆
Molar Mass136.23 g/mol
AppearanceWhite crystalline solid
Melting Point270 °C (sublimes)
SymmetryTd
Key FeatureHigh rigidity and lipophilicity

Role of Benzamide (B126) Frameworks in Advanced Synthetic Organic Chemistry

The benzamide framework, consisting of a benzene (B151609) ring attached to an amide group (-C(=O)N-), is a cornerstone of synthetic organic chemistry. nih.gov Benzamides are prevalent substructures in a wide range of organic compounds, including many pharmaceutical agents. nih.gov Their importance stems from several factors:

Synthetic Versatility: The amide bond in benzamides is relatively stable but can be formed and cleaved under specific conditions. Benzamides are typically synthesized by reacting a benzoic acid derivative (like benzoyl chloride) with an amine, or through methods like the Friedel-Crafts-type reactions of isocyanates.

Hydrogen Bonding Capability: The amide group contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the C=O group). This allows benzamides to participate in predictable intermolecular interactions, which is critical for molecular recognition and the formation of supramolecular structures.

Structural Building Block: Benzamides serve as key intermediates in the synthesis of more complex molecules. The amide nitrogen and the aromatic ring can be further functionalized to build intricate molecular frameworks. nih.gov

The direct synthesis of benzamides from arenes using reagents like cyanoguanidine in superacid highlights the ongoing innovation in synthetic methodologies involving this framework.

Table 2: General Characteristics of the Benzamide Moiety
CharacteristicDescription
Core StructureAromatic ring connected to an amide functional group
Key Functional GroupAmide (-CONH-)
ReactivityCan be synthesized from carboxylic acid derivatives and amines
Intermolecular ForcesCapable of hydrogen bonding (donor and acceptor)
Common RolePrevalent in pharmaceuticals, serves as a versatile synthetic intermediate

Rationale for Hybrid Adamantane-Benzamide Conjugates: A Synthetic and Mechanistic Perspective in Complex Molecule Construction

The creation of hybrid molecules that conjugate an adamantane scaffold with a benzamide framework, such as N-[2-(adamantan-1-yl)ethyl]benzamide, is driven by a desire to merge the distinct properties of each component.

From a synthetic perspective , the construction of these conjugates is generally straightforward. The most common approach involves the formation of an amide bond, a robust and well-established reaction in organic synthesis. Typically, an adamantane-containing amine, such as 2-(adamantan-1-yl)ethanamine, is reacted with a benzoic acid derivative, like benzoyl chloride, in the presence of a base. This reaction is generally high-yielding and allows for significant variation in both the adamantane and benzamide portions of the molecule.

From a mechanistic perspective , the rationale for creating these hybrids is to produce a molecule with a unique combination of structural and physicochemical properties:

Modulation of Physical Properties: The bulky and highly lipophilic adamantane group can significantly alter the solubility and lipophilicity of the parent benzamide. This is a key strategy for tuning a molecule's behavior in different environments.

Structural Control: The rigid adamantane acts as a "handle" or an "anchor," orienting the more flexible benzamide portion of the molecule. This can enforce specific conformations that might not be accessible otherwise.

Exploring Structure-Activity Relationships: In fields like medicinal chemistry, creating a series of adamantane-benzamide conjugates allows researchers to systematically probe how the size, shape, and lipophilicity of the adamantane group influence the activity of the benzamide portion, and vice versa. nih.gov

The combination of a rigid, three-dimensional scaffold with a planar, functionalizable aromatic system provides a powerful tool for constructing complex molecules with tailored properties.

Table 3: Properties of this compound
PropertyValue
Molecular FormulaC₁₉H₂₅NO
Molecular Weight283.41 g/mol
IUPAC NameThis compound
Structural ComponentsAdamantane, Ethyl Linker, Benzamide

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1-adamantyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO/c21-18(17-4-2-1-3-5-17)20-7-6-19-11-14-8-15(12-19)10-16(9-14)13-19/h1-5,14-16H,6-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEVZBLLHKZQBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)CCNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic and Structural Characterization of N 2 Adamantan 1 Yl Ethyl Benzamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework and deduce the connectivity of the entire molecule.

The ¹H NMR spectrum of N-[2-(adamantan-1-yl)ethyl]benzamide provides a wealth of information through the chemical shifts (δ) of protons, the splitting of signals into multiplets due to spin-spin coupling, and the integration of signal areas.

The spectrum can be divided into distinct regions corresponding to the different structural motifs: the benzamide (B126) group, the ethyl linker, and the adamantane (B196018) cage.

Benzamide Moiety: The aromatic protons of the benzoyl group typically appear in the downfield region of the spectrum, usually between 7.4 and 7.8 ppm. The protons ortho to the carbonyl group are the most deshielded due to the electron-withdrawing nature of the amide and resonate at a higher frequency. The amide proton (N-H) signal is often observed as a broad singlet or a triplet (if coupled to the adjacent CH₂ group) between 5.5 and 8.5 ppm. Its chemical shift is highly dependent on factors like solvent, concentration, and temperature due to hydrogen bonding effects. ucl.ac.ukresearchgate.net

Ethyl Linker (-CH₂-CH₂-): The two methylene (B1212753) groups of the ethyl linker exhibit characteristic signals. The methylene group attached to the nitrogen atom (-NH-CH₂-) is deshielded by the electronegative nitrogen and typically resonates around 3.4-3.6 ppm. The adjacent methylene group (-CH₂-C(adamantyl)) appears further upfield, generally in the range of 1.5-1.7 ppm. These two groups would be expected to show coupling to each other, resulting in triplet or more complex multiplet patterns.

Adamantane Cage: The adamantyl group has a highly symmetrical, rigid structure, leading to characteristic signals. It contains methine (CH) and methylene (CH₂) protons. The 6 methine protons at the bridgehead positions (C-3, C-5, C-7) are typically observed around 2.0 ppm. The 12 methylene protons (at C-2, C-4, C-6, C-8, C-9, C-10) often appear as two broad signals around 1.6-1.8 ppm, reflecting the different magnetic environments of the axial and equatorial protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Amide (N-H) 5.5 - 8.5 Broad Singlet / Triplet
Aromatic (ortho-H) ~7.8 Doublet / Multiplet
Aromatic (meta, para-H) 7.4 - 7.5 Multiplet
Methylene (-NH-CH₂-) 3.4 - 3.6 Triplet / Multiplet
Adamantyl (methine, CH) ~2.0 Broad Singlet
Adamantyl (methylene, CH₂) 1.6 - 1.8 Broad Multiplet

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment.

Benzamide Moiety: The most downfield signal corresponds to the carbonyl carbon (C=O) of the amide group, typically appearing between 165 and 170 ppm. rsc.org The aromatic carbons resonate in the 127-135 ppm range. The ipso-carbon (the carbon attached to the carbonyl group) is often found around 134 ppm, while the ortho, meta, and para carbons show distinct signals within this region.

Ethyl Linker (-CH₂-CH₂-): The carbon of the methylene group attached to the nitrogen (-NH-CH₂-) is expected around 40 ppm, while the carbon of the methylene group attached to the adamantane cage (-CH₂-Adamantyl) would appear slightly further upfield, around 35 ppm.

Adamantane Cage: The adamantyl group shows characteristic signals for its bridgehead (methine, CH) and methylene (CH₂) carbons. The quaternary carbon (C-1) where the ethyl group is attached is expected around 32 ppm. The methine carbons (C-3, C-5, C-7) typically resonate near 28 ppm, and the methylene carbons (C-2, C-4, C-6, C-8, C-9, C-10) appear around 38-42 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
Carbonyl (C=O) 165 - 170
Aromatic (ipso-C) ~134
Aromatic (ortho, meta, para-C) 127 - 132
Methylene (-NH-CH₂-) ~40
Adamantyl (methylene, CH₂) 38 - 42
Methylene (-CH₂-Adamantyl) ~35
Adamantyl (quaternary, C-1) ~32

Note: Predicted values are based on typical chemical shift ranges for similar functional groups and may vary based on solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for making unambiguous assignments of all proton and carbon signals and confirming the molecule's connectivity. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. sdsu.edu For this compound, a key cross-peak would be observed between the two methylene groups of the ethyl linker (-NH-CH₂-CH₂ -Adamantyl), confirming their connectivity. It would also show correlations between the coupled aromatic protons on the benzoyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This experiment is essential for definitively assigning each carbon signal by linking it to its attached proton(s). For example, it would show a cross-peak between the proton signal at ~3.5 ppm and the carbon signal at ~40 ppm, assigning them to the -NH-CH₂- group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This is one of the most powerful experiments for piecing together the molecular structure. Key correlations would include:

A correlation from the amide proton (N-H) to the carbonyl carbon (C=O).

Correlations from the ortho-aromatic protons to the carbonyl carbon.

A correlation from the protons of the -NH-CH₂- group to the quaternary adamantyl carbon (C-1).

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing through-space correlations rather than through-bond couplings. It is valuable for determining conformation and stereochemistry. In a rigid molecule like this, NOESY could show correlations between the protons of the ethyl linker and nearby protons on the adamantane cage, helping to define the preferred conformation of the side chain relative to the cage.

Vibrational Spectroscopy for Functional Group Identification and Molecular Interactions

Vibrational spectroscopy, including FT-IR and Raman, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FT-IR spectroscopy is particularly useful for identifying polar functional groups. The spectrum of this compound is expected to be dominated by the characteristic bands of the secondary amide group.

N-H Stretch: A moderate to sharp absorption band corresponding to the N-H stretching vibration is expected in the region of 3300-3500 cm⁻¹. researchgate.net Its position and shape can be influenced by hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weak to moderate bands just above 3000 cm⁻¹. Aliphatic C-H stretching from the adamantane and ethyl groups will produce strong bands in the 2850-2960 cm⁻¹ region. researchgate.net

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, arising from the carbonyl stretching vibration. For secondary amides, it is typically found in the range of 1630-1680 cm⁻¹. researchgate.net

Amide II Band (N-H Bend): This band results from a combination of N-H in-plane bending and C-N stretching vibrations. It is a strong band usually observed between 1510 and 1570 cm⁻¹.

Aromatic C=C Stretches: The stretching of the carbon-carbon double bonds in the benzene (B151609) ring gives rise to one or more moderate bands in the 1450-1600 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Amide (N-H) Stretch 3300 - 3500 Moderate
Aromatic (C-H) Stretch 3000 - 3100 Weak-Moderate
Aliphatic (C-H) Stretch 2850 - 2960 Strong
Amide I (C=O) Stretch 1630 - 1680 Strong
Amide II (N-H) Bend 1510 - 1570 Strong

Raman spectroscopy provides vibrational information that is complementary to FT-IR. While FT-IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. Therefore, non-polar, symmetric vibrations often produce strong Raman signals.

For this compound, the Raman spectrum would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the benzene ring, often near 1000 cm⁻¹, typically gives a strong, sharp signal in the Raman spectrum.

Aliphatic C-H Stretches: The symmetric C-H stretching modes of the adamantane cage and ethyl linker in the 2850-2960 cm⁻¹ region are also expected to be very strong. nih.gov

Adamantane Cage Modes: The highly symmetric and non-polar nature of the adamantane C-C bonds leads to characteristic skeletal vibrations in the fingerprint region (< 1500 cm⁻¹), which are often more prominent in the Raman spectrum than in the IR.

Amide I Band (C=O Stretch): The carbonyl stretch is also observable in the Raman spectrum, though typically with less intensity than in the FT-IR spectrum.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of key functional groups and structural motifs. colab.ws

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of novel compounds, offering highly accurate mass measurements that facilitate unambiguous determination of elemental compositions. researchgate.net For adamantane-containing benzamides, HRMS provides not only the precise molecular weight of the parent ion but also detailed information about its structure through the analysis of fragmentation patterns under conditions such as collision-induced dissociation (CID). researchgate.net

The analysis of analogs, such as N-(adamantan-1-yl)-1-(5-fluoropentyl)-1H-indole-3-carboxamide (STS-135), demonstrates that the adamantane moiety is a primary site for metabolic modification, commonly undergoing mono-, di-, or trihydroxylation. nih.gov This suggests that under mass spectrometric analysis, fragmentation pathways involving the adamantyl group are highly probable.

In a typical ESI-HRMS experiment in positive ion mode, this compound would be expected to produce a protonated molecular ion [M+H]⁺. Tandem mass spectrometry (MS/MS) experiments would then induce fragmentation, with common cleavage points anticipated at the amide bond and within the ethyl linker. The high stability of the adamantyl cation (C₁₀H₁₅⁺, m/z 135) makes it a frequently observed and characteristic fragment in the mass spectra of adamantane derivatives.

Based on the fragmentation patterns observed in analogous structures, a proposed fragmentation pathway for this compound is outlined below. researchgate.netnih.govmdpi.com

Table 1: Proposed HRMS Fragmentation Data for this compound

Fragment IonProposed Structurem/z (monoisotopic)Description
[M+H]⁺C₂₀H₂₈NO⁺298.2165Protonated molecular ion
[M-C₇H₅O]⁺C₁₃H₂₂N⁺192.1747Loss of benzoyl group
[M-C₁₂H₁₉]⁺C₈H₈NO⁺134.0599Cleavage of ethyl-adamantane bond, forming N-vinylbenzamide cation
[C₁₀H₁₅]⁺Adamantyl cation135.1168Characteristic adamantyl fragment
[C₇H₅O]⁺Benzoyl cation105.0335Characteristic benzoyl fragment

X-ray Crystallography for Solid-State Molecular Conformation and Intermolecular Interactions

X-ray crystallography provides the most definitive information on the three-dimensional structure of molecules in the solid state, revealing precise details about bond lengths, bond angles, conformational arrangements, and the nature of intermolecular interactions that govern crystal packing.

Single crystal X-ray diffraction analysis of adamantane-containing amides confirms their molecular connectivity and provides precise measurements of their geometric parameters. researchgate.netnih.gov Studies on analogs like N-(Adamantan-1-yl)-2-chloroacetamide reveal that the C-C bond lengths within the rigid adamantane cage typically range from 1.529 Å to 1.537 Å. iucr.org The crystal systems for these types of molecules are often of high symmetry, though many crystallize in triclinic or monoclinic systems. nih.govnih.gov

The data obtained from such analyses are foundational for understanding the molecule's intrinsic structural properties.

Table 2: Representative Crystallographic Data for Adamantane Amide Analogs

CompoundFormulaCrystal SystemSpace GroupUnit Cell DimensionsRef.
N-(Adamantan-1-yl)-2-chloroacetamideC₁₂H₁₈ClNOOrthorhombicP b c aa = 9.3656 Å, b = 13.7515 Å, c = 18.7917 Å iucr.org
2-(adamantane-1-carbonyl)-N-(tert-butyl)hydrazine-1-carbothioamideC₁₆H₂₆N₄OSTriclinicP-1a = 6.4485 Å, b = 9.9880 Å, c = 14.1786 Å, α = 87.15°, β = 84.09°, γ = 72.16° nih.gov
2-[(E)-N-(Adamantan-1-yl)carboximidoyl]-6-ethoxyphenolC₁₉H₂₅NO₂MonoclinicP2₁/ca = 18.9892 Å, b = 6.7660 Å, c = 13.0072 Å, β = 95.958° nih.gov

The conformation of flexible molecules like this compound in the crystalline state is dictated by a combination of intramolecular steric effects and intermolecular packing forces. The relative orientation of the adamantane, ethyl linker, and benzamide moieties is defined by a series of torsional angles.

Table 3: Key Torsional Angles in an Exemplary Adamantane Amide Analog

Torsional AngleDescriptionTypical Value (°)Conformational Implication
C(adamantyl)-C(ethyl)-N-C(carbonyl)Defines the orientation of the amide plane relative to the ethyl linker~175°Typically an extended (anti) conformation
C(ethyl)-N-C(carbonyl)-C(phenyl)Defines the planarity and orientation of the amide bond with the phenyl ring~170-180°Indicates near-planarity of the amide group
N-C(carbonyl)-C(phenyl)-C(phenyl)Defines the twist of the phenyl ring relative to the amide plane~20-40°A non-zero angle indicates steric hindrance, preventing full coplanarity

Note: Values are illustrative and based on conformations observed in related benzamide structures. nih.gov

The packing of adamantane benzamide analogs in the solid state is directed by a network of intermolecular interactions. nih.gov The most prominent of these is the N–H⋯O hydrogen bond formed between the amide groups of adjacent molecules. mdpi.com This interaction is a robust and highly directional force that frequently leads to the formation of one-dimensional supramolecular chains or centrosymmetric dimers. researchgate.netiucr.org

Table 4: Common Intermolecular Interactions in Adamantane Amide Crystal Structures

Interaction TypeDonor-AcceptorTypical Distance (Å)Supramolecular MotifRef.
Hydrogen BondN–H⋯O=C2.8 - 3.1Chains or dimers researchgate.netiucr.org
Weak Hydrogen BondC–H⋯O3.2 - 3.5Stabilizes primary motifs nih.gov
Weak Hydrogen BondC–H⋯π~3.5Interaction with phenyl ring nih.gov
van der WaalsH⋯H>2.2Extensive networks between adamantyl groups nih.gov

Computational Chemistry and Theoretical Investigations of N 2 Adamantan 1 Yl Ethyl Benzamide Derivatives

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic properties and stability of molecular systems. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels.

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its balance of accuracy and computational cost. DFT is extensively used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to analyze its electronic characteristics.

Electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. sci-hub.se A smaller gap generally suggests higher reactivity. In studies of various benzamide (B126) derivatives, modifications to substituent groups have been shown to modulate this energy gap, thereby tuning the molecule's electronic behavior. sci-hub.se For N-[2-(adamantan-1-yl)ethyl]benzamide derivatives, substitutions on the benzoyl ring would be expected to significantly alter the HOMO-LUMO gap and the distribution of electron density across the molecule.

Table 1: Representative Electronic Properties Calculated by DFT for Benzamide Derivatives.
MoleculeHOMO Energy (eV)LUMO Energy (eV)Energy Gap (eV)Dipole Moment (Debye)
Benzamide (Reference)-7.15-1.505.653.80
N-benzhydryl benzamide-6.89-1.525.372.95
N,N-diphenethyl benzamide-6.75-1.315.443.10

Data are representative values based on findings for structurally similar compounds. sci-hub.se

While DFT is highly effective, ab initio methods, which are based on first principles without empirical parameterization, can offer higher accuracy for certain properties, albeit at a greater computational expense. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for accurately calculating interaction energies and reaction barriers. researchgate.netresearchgate.net

For adamantane-containing systems, high-level ab initio calculations have been used to precisely determine energetics. researchgate.net In the context of this compound derivatives, these methods would be particularly useful for studying reaction mechanisms or characterizing transition states, providing benchmark data to validate faster DFT methods. Furthermore, for analyzing electronic excited states, multireference methods such as the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (XMCQDPT2) are employed to accurately reproduce experimental UV-Vis absorption spectra, which is beyond the scope of standard DFT approaches. nih.gov

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the ethyl linker in this compound allows the molecule to adopt multiple spatial arrangements, or conformations. Understanding this conformational landscape is essential, as different conformers can have distinct properties and biological activities.

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques designed to study the conformational flexibility of large molecules. MD simulations, in particular, model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior in solution or other environments. researchgate.net

For adamantane-benzohydrazide derivatives, which also feature a flexible linker, MD simulations have successfully identified multiple stable conformers coexisting in solution. researchgate.net A similar approach applied to this compound would involve simulating the molecule in a solvent box (e.g., water or ethanol) to explore the rotational freedom around the single bonds of the ethyl chain and the amide bond. These simulations can reveal the most populated conformational states and the timescale of transitions between them, offering insights into the molecule's dynamic behavior.

The rotation around chemical bonds is not free but is hindered by an energy barrier. Quantum chemical methods, especially DFT, can be used to calculate the height of these rotational barriers. This is achieved by performing a series of constrained geometry optimizations where a specific dihedral angle is systematically varied, thus mapping the potential energy surface (PES) for the rotation. The highest point on this energy profile corresponds to the transition state for the rotation.

For this compound, several rotational barriers are of interest:

Rotation around the amide C-N bond: Amide bonds possess a significant double-bond character, leading to a high rotational barrier (typically 15-25 kcal/mol). nih.gov This restricted rotation can result in the existence of stable cis and trans isomers. DFT calculations are highly effective at quantifying this barrier. nih.gov

Studies on sterically hindered adamantane (B196018) amides have used dynamic NMR experiments and DFT calculations to quantify these barriers, revealing how the bulky adamantane group influences the kinetics of bond rotation. nih.gov

Table 2: Representative Calculated Rotational Energy Barriers (ΔG) for Amide Derivatives.
Compound TypeRotational BondCalculated Barrier (kcal/mol)Method
Sterically Hindered Adamantyl AmideAmide C-N11.5 - 13.3Dynamic NMR / DFT
N-BenzhydrylformamideFormyl C-N~21.0DFT (M06-2X)
This compound (Hypothetical)Amide C-N18 - 22DFT
This compound (Hypothetical)Ethyl C-C3 - 5DFT

Data are based on findings for structurally analogous systems. nih.gov

Advanced Intermolecular Interaction Analysis

In the solid state, molecules are organized into a crystal lattice through a network of non-covalent interactions. Understanding these interactions is crucial for predicting crystal packing, solubility, and other material properties.

For adamantane-containing compounds, intermolecular interactions such as C-H···O, C-H···N, and numerous van der Waals contacts (e.g., H···H) are critical in stabilizing the crystal structure. Advanced computational tools can be used to visualize and quantify these weak interactions.

Another approach is the Calculation of Lattice Energy-PIXEL method, which partitions the total interaction energy between molecules in a crystal into coulombic, polarization, dispersion, and repulsion components. This allows for a detailed energetic analysis of specific molecular pairs (dimers), identifying the most significant interactions responsible for stabilizing the crystal structure. For many adamantane derivatives, dispersion forces are found to be the dominant contributor to stabilization, a direct consequence of the large, nonpolar adamantane cage.

Hirshfeld Surface Analysis and 2D-Fingerprint Plots for Quantifying Intermolecular Contacts

Hirshfeld surface analysis is a versatile computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. samsun.edu.trsemanticscholar.org By mapping properties onto this unique molecular surface, researchers can gain a comprehensive understanding of the crystal packing environment. The surface is defined by partitioning the crystal electron density into regions associated with individual molecules. Key properties mapped onto the surface include dᵢ (the distance from the surface to the nearest nucleus inside) and dₑ (the distance to the nearest nucleus outside).

These distances are often combined into a normalized contact distance (dnorm), which highlights regions of significant intermolecular contact. nih.gov Red spots on the dnorm surface indicate close contacts, often corresponding to hydrogen bonds, while blue regions represent longer, weaker contacts. mdpi.comresearchgate.net

A complementary tool, the 2D-fingerprint plot, is derived from the Hirshfeld surface. It is a scatter plot of dᵢ versus dₑ, where the color intensity reflects the frequency of occurrence of each pair of distances. samsun.edu.tr This plot provides a quantitative summary of all intermolecular interactions. For a molecule like this compound, the fingerprint plot would be dominated by H···H contacts due to the abundance of hydrogen atoms on the adamantyl and phenyl groups. Other significant interactions would include C···H/H···C and O···H/H···O contacts, corresponding to van der Waals forces and N-H···O hydrogen bonds, respectively. semanticscholar.org

Table 1: Illustrative Contributions of Intermolecular Contacts for a Representative N-Alkylbenzamide Derivative from Hirshfeld Surface Analysis.

Interaction TypeContribution (%)Description
H···H55.2Represents the most significant contribution, arising from the numerous hydrogen atoms on the adamantane cage, ethyl linker, and phenyl ring.
C···H / H···C22.5Pertains to van der Waals interactions between carbon and hydrogen atoms, significant in the packing of the aromatic and aliphatic moieties.
O···H / H···O19.8Primarily corresponds to the crucial N-H···O hydrogen bonds that often dictate the primary supramolecular structure in amides.
N···H / H···N2.5A minor contribution, typically representing weaker interactions involving the amide nitrogen.

Note: Data is representative of typical N-substituted benzamides and serves to illustrate expected values for this compound.

Quantitative Analysis of Molecular Interactions (QTAIM) for Bonding Nature and Strength

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous framework for analyzing the electron density topology to characterize chemical bonds and non-covalent interactions. mdpi.comijnc.ir This method partitions the electron density of a molecule into atomic basins. The analysis focuses on bond critical points (BCPs), which are points of minimum electron density along the path of maximum density connecting two interacting nuclei (a bond path).

Several topological parameters at the BCP are used to define the nature and strength of an interaction:

Electron Density (ρ(r)) : The magnitude of ρ(r) at the BCP correlates with the strength of the bond.

Laplacian of Electron Density (∇²ρ(r)) : The sign of the Laplacian indicates the nature of the interaction. A negative value signifies a shared interaction (covalent character), where electron density is concentrated along the bond path. A positive value indicates a closed-shell interaction (like hydrogen bonds or van der Waals forces), where electron density is depleted. ijnc.ir

Total Energy Density (H(r)) : The sign of H(r) also helps classify the interaction. H(r) < 0 is indicative of partially covalent character, often seen in strong hydrogen bonds.

For the N-H···O hydrogen bonds that would form between molecules of this compound, QTAIM analysis would be expected to show a positive ∇²ρ(r) and a small, negative H(r), characteristic of strong, partially covalent hydrogen bonds. mdpi.comresearchgate.net

Table 2: Typical QTAIM Topological Parameters for Intermolecular N-H···O Hydrogen Bonds in Benzamide Derivatives.

ParameterTypical Value RangeInterpretation
Electron Density, ρ(r) (a.u.)0.01 - 0.04Indicates a significant interaction strength for a hydrogen bond.
Laplacian, ∇²ρ(r) (a.u.)+0.02 - +0.10Positive value confirms the closed-shell nature of the hydrogen bond.
Potential Energy Density, V(r) (a.u.)-0.01 to -0.03Negative value, indicating a stabilizing interaction.
Total Energy Density, H(r) (a.u.)-0.001 to -0.003A small negative value suggests a degree of covalent character.

Note: These values are illustrative, based on computational studies of similar amide systems, as specific QTAIM data for this compound is not available.

Identification and Energetic Characterization of Molecular Dimers and Supramolecular Synthons

Supramolecular synthons are robust and predictable patterns of intermolecular interactions that act as the building blocks of crystal structures. researchgate.net In N-substituted benzamides, the most common and stable synthon is the amide-amide R²₂(8) centrosymmetric dimer, formed through a pair of N-H···O hydrogen bonds. mdpi.com This synthon is a highly effective motif for organizing molecules in the solid state.

Computational methods are employed to identify the most stable molecular dimers within the crystal lattice and to calculate their interaction energies. By extracting molecular pairs from the crystal structure, high-level quantum mechanical calculations can determine the binding energy of each dimer. This energetic characterization helps to understand the hierarchy of interactions and which synthons are most influential in directing the crystal packing.

Table 3: Illustrative Interaction Energies for Common Supramolecular Synthons in Amide-Containing Crystals.

Synthon / Dimer TypeInteraction Energy (kcal/mol)Primary Interactions Involved
Amide-Amide R²₂(8) Dimer-10 to -16Two N-H···O hydrogen bonds
Stacked Phenyl Ring Dimer-2 to -5π-π stacking, C-H···π interactions
Adamantane-Adamantane Dimer-1 to -3van der Waals / Dispersive forces

Note: Energies are representative values from computational studies of molecules containing similar functional groups and are intended for illustrative purposes.

Reaction Pathway Modeling and Transition State Characterization

Computational Elucidation of Reaction Mechanisms and Intermediates

The synthesis of this compound typically involves the reaction of 2-(adamantan-1-yl)ethan-1-amine with benzoyl chloride, a classic example of nucleophilic acyl substitution often referred to as the Schotten-Baumann reaction. unacademy.comtifr.res.in Computational chemistry is instrumental in elucidating the precise step-by-step mechanism of such reactions.

Theoretical modeling can map out the entire reaction pathway, identifying key structures along the way:

Reactants and Products : The starting materials and final products are optimized to find their lowest energy conformations.

Intermediates : The reaction proceeds via a tetrahedral intermediate, formed when the amine nitrogen attacks the carbonyl carbon of the benzoyl chloride. unacademy.com Computational methods can confirm the stability of this intermediate.

Transition States (TS) : These are the highest energy points along the reaction coordinate, corresponding to the energy barriers that must be overcome. For this two-step mechanism, there would be a transition state for the formation of the tetrahedral intermediate (TS1) and another for the collapse of this intermediate to form the product and eliminate HCl (TS2). Locating and characterizing these transition states is a primary goal of reaction modeling.

By analyzing the geometry and electronic structure of these stationary points, chemists can gain a deep understanding of how the reaction proceeds at a molecular level.

Energy Profiles of Chemical Transformations and Reaction Kinetics Prediction

Once the reactants, intermediates, transition states, and products have been computationally identified, a reaction energy profile can be constructed. This profile plots the relative potential energy of the system against the reaction coordinate, providing a visual representation of the energy changes throughout the reaction.

From this profile, key kinetic and thermodynamic parameters can be extracted:

Activation Energy (Eₐ) : The energy difference between the reactants and the highest-energy transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Reaction Enthalpy (ΔH) : The energy difference between the products and reactants indicates whether the reaction is exothermic (releases heat) or endothermic (absorbs heat).

Chemical Transformations and Derivatization Reactions of N 2 Adamantan 1 Yl Ethyl Benzamide

Reactivity at the Amide Nitrogen Atom (e.g., N-alkylation, N-acylation)

The secondary amide nitrogen in N-[2-(adamantan-1-yl)ethyl]benzamide possesses a lone pair of electrons, making it nucleophilic and susceptible to reactions with electrophiles. However, the reactivity is tempered by the delocalization of this lone pair into the adjacent carbonyl group, which imparts partial double-bond character to the C-N bond and reduces the nitrogen's basicity and nucleophilicity compared to an amine. Nevertheless, under appropriate conditions, the amide nitrogen can undergo reactions such as N-alkylation and N-acylation.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires a strong base to deprotonate the N-H bond, generating a highly nucleophilic amidate anion. This anion can then react with an alkyl halide or another suitable electrophile. Common bases used for this purpose include sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The choice of base and reaction conditions can be crucial for achieving high yields and avoiding side reactions. For instance, studies on the N-alkylation of various amides and related heterocyclic systems have demonstrated the efficacy of NaH in THF for achieving regioselective N-alkylation with alkyl bromides.

N-Acylation: The introduction of an acyl group to form an imide derivative is another key transformation. N-acylation can be accomplished by reacting the amide with an acyl chloride or anhydride. Similar to N-alkylation, this reaction is often facilitated by a base to either deprotonate the amide or to scavenge the acidic byproduct (e.g., HCl). The resulting N-acylsulfonamides are isosteres of carboxylic acids and have been explored in medicinal chemistry. The direct acylation of amides by esters has also been reported, promoted by reagents like titanium(IV) chloride.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Amide-like Scaffolds This table presents generalized conditions from the literature for related compounds, illustrating potential pathways for this compound.

Transformation Reagents Base Solvent Typical Conditions
N-Alkylation Alkyl Bromide Sodium Hydride (NaH) Tetrahydrofuran (THF) Room Temperature
N-Acylation Acyl Chloride Triethylamine (Et3N) Dichloromethane (CH2Cl2) Room Temperature
N-Acylation Ester Titanium(IV) Chloride (TiCl4) Not Specified Not Specified

Functionalization Reactions of the Adamantane (B196018) Cage (e.g., C-H functionalization, substitution reactions)

The adamantane cage is a unique, strain-free, and highly lipophilic polycyclic alkane. Its structure contains two types of C-H bonds: tertiary C-H bonds at the four bridgehead positions and secondary C-H bonds at the six methylene (B1212753) bridge positions. The tertiary C-H bonds are generally more reactive towards radical and cationic functionalization due to the relative stability of the corresponding adamantyl radical and carbocation intermediates.

Direct C-H functionalization of the adamantane cage is a powerful strategy for introducing new functional groups without requiring pre-functionalized starting materials. nih.gov Modern synthetic methods, including photoredox and hydrogen-atom transfer (HAT) catalysis, have enabled the selective functionalization of the strong tertiary C-H bonds. nih.govchemrxiv.org This approach demonstrates excellent chemoselectivity, allowing for the installation of alkyl groups and other moieties even in the presence of more traditionally reactive functional groups elsewhere in the molecule. nih.gov For example, photocatalytic methods can generate a tertiary adamantyl radical, which can then engage in Giese-type additions to electron-deficient alkenes to form new C-C bonds. nih.gov

Alternatively, the adamantane cage can be functionalized under strongly acidic or oxidative conditions. researchgate.net Reactions in strong acids can generate a stable tertiary adamantyl carbocation, which can then be trapped by various nucleophiles. researchgate.net Oxidative functionalization, using reagents like potassium permanganate (B83412) or chromium-based oxidants, can introduce hydroxyl or keto groups onto the cage, primarily at the more reactive bridgehead positions. researchgate.netmdpi.com These oxidized derivatives serve as versatile intermediates for further synthetic transformations. wikipedia.org

Table 2: Selected C-H Functionalization Reactions Applicable to the Adamantane Moiety

Reaction Type Reagents & Conditions Position Selectivity Product Type
Photocatalytic C-H Alkylation Alkene, Photoredox Catalyst, H-Atom Transfer Catalyst, Light Tertiary (Bridgehead) 3-Alkyladamantane derivative
Radical Bromination N-Bromosuccinimide (NBS), Radical Initiator Tertiary (Bridgehead) 3-Bromoadamantane derivative
Oxidation H2SO4-HNO3 Tertiary (Bridgehead) 3-Hydroxyadamantane derivative

Modifications and Elaboration of the Ethyl Linker

Direct modification of the two-carbon ethyl linker connecting the adamantane cage and the benzamide (B126) nitrogen presents a significant synthetic challenge due to the general inertness of saturated aliphatic C-H bonds. There are no specific documented methods for the selective functionalization of the ethyl linker in this compound. However, plausible, albeit hypothetical, transformations can be considered based on general principles of organic reactivity.

One potential approach could involve radical halogenation. While the tertiary C-H bonds on the adamantane cage are typically the most reactive sites for radical abstraction, conditions could potentially be tuned to favor halogenation on the ethyl linker, particularly at the methylene group adjacent to the adamantane cage. Subsequent nucleophilic substitution of the resulting halide could then introduce a variety of functional groups.

Another speculative pathway is selective oxidation. Directed oxidation methodologies could potentially install a hydroxyl group on the linker, likely at the sterically more accessible carbon adjacent to the adamantane moiety. This hypothetical alcohol could then be further oxidized to a ketone, introducing a carbonyl group into the linker.

Given the challenges of direct modification, a more practical and common approach to obtain analogues with modified linkers is through de novo synthesis. This would involve synthesizing the desired modified linker first (e.g., 1-(adamantan-1-yl)propan-2-amine) and then coupling it with benzoyl chloride or a related benzoic acid derivative to form the final amide product. This strategy offers superior control and predictability over the final structure compared to attempting a direct and likely unselective functionalization of the existing ethyl chain.

Hydrolysis and Stability Studies under Various Chemical Conditions (e.g., acidic, basic, oxidative environments)

The stability of this compound is governed by the resilience of its three core components: the benzamide linkage, the adamantane cage, and the ethyl linker.

Acidic Conditions: The amide bond is generally stable to dilute aqueous acid at room temperature but can be hydrolyzed to benzoic acid and 2-(adamantan-1-yl)ethan-1-amine upon heating in the presence of strong aqueous acid (e.g., HCl or H2SO4). youtube.com The mechanism involves protonation of the carbonyl oxygen, which renders the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. youtube.com The adamantane cage itself is remarkably stable in many acidic media but can undergo reactions in superacids or strong oxidizing acid mixtures.

Basic Conditions: Amide hydrolysis can also be achieved under basic conditions, typically requiring heat and a strong base like sodium hydroxide. The mechanism involves the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon. lew.ro Generally, benzamide derivatives show stability in dilute aqueous base at ambient temperatures but will degrade upon heating.

Table 3: Summary of Stability and Reactivity of this compound

Condition Affected Moiety Reactivity/Stability Products of Degradation
Strong Acid (e.g., aq. HCl, heat) Amide Bond Hydrolysis Benzoic acid and 2-(adamantan-1-yl)ethan-1-amine
Strong Base (e.g., aq. NaOH, heat) Amide Bond Hydrolysis Benzoate and 2-(adamantan-1-yl)ethan-1-amine
Strong Oxidizing Agents Adamantane Cage Oxidation Hydroxylated/ketonic adamantane derivatives
Mild Acid/Base (Room Temp) Whole Molecule Generally Stable -
Mild Oxidizing Agents Whole Molecule Generally Stable -

Structure Activity Relationship Sar Studies from a Chemical Scaffold Perspective

Impact of the Adamantane (B196018) Moiety on Overall Molecular Geometry, Steric Bulk, and Lipophilicity

The geometry of the adamantane cage is tetrahedral, with carbon atoms occupying bridgehead and secondary positions. This rigid framework is essentially strain-free and provides a stable anchor for the flexible ethylbenzamide side chain. The precise positioning of this bulky group can create specific spatial arrangements that may be key to its interactions.

Influence of Benzamide (B126) Substituents on Electronic Distribution and Reactivity Profiles

The benzamide portion of the molecule, consisting of a benzene (B151609) ring attached to an amide group, governs the electronic distribution and potential reactivity of N-[2-(adamantan-1-yl)ethyl]benzamide. The amide linkage itself is a key feature, with the lone pair of electrons on the nitrogen atom being delocalized into the carbonyl group. This resonance effect imparts a partial double bond character to the C-N bond, leading to a planar amide group and restricting rotation around this bond.

The electronic nature of the benzene ring can be modulated by substituents. In the case of the parent this compound, the unsubstituted phenyl group has a well-defined electron density. The introduction of electron-withdrawing or electron-donating groups onto this ring would significantly alter the electron density of the entire benzamide system. For instance, an electron-withdrawing group would decrease the electron density on the benzene ring and the carbonyl oxygen, potentially affecting hydrogen bonding capabilities. Conversely, an electron-donating group would increase the electron density.

The reactivity of the benzamide moiety is centered around the amide group and the aromatic ring. The carbonyl oxygen is a hydrogen bond acceptor, while the amide N-H group can act as a hydrogen bond donor. The aromatic ring can participate in π-π stacking interactions. The susceptibility of the carbonyl carbon to nucleophilic attack and the potential for electrophilic substitution on the benzene ring are key aspects of its reactivity profile.

Correlation between Structural Modifications and Spectroscopic Signatures

The spectroscopic signatures of this compound are directly correlated with its structural components. Any modification to the adamantane moiety, the benzamide ring, or the ethyl linker would result in predictable changes in its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The adamantane protons would exhibit characteristic signals in the upfield region of the spectrum. The protons of the ethyl linker would appear as multiplets, with their chemical shifts and coupling patterns providing information about their connectivity and conformation. The aromatic protons of the benzamide ring would resonate in the downfield region, and their splitting patterns would reveal the substitution pattern on the ring. The amide proton (N-H) would typically appear as a broad signal.

¹³C NMR: The carbon signals of the adamantane cage would appear at distinct chemical shifts. The two carbons of the ethyl linker and the carbons of the benzamide ring, including the carbonyl carbon, would also have characteristic resonances.

Infrared (IR) Spectroscopy:

The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group. The N-H stretching vibration would also be prominent. The C-H stretching vibrations of the adamantane and ethyl groups, as well as the aromatic C-H and C=C stretching vibrations of the benzene ring, would also be observable.

Mass Spectrometry (MS):

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (C19H25NO, 283.41 g/mol ). Fragmentation patterns would likely involve cleavage of the ethyl linker, leading to fragments corresponding to the adamantylethyl cation and the benzamide radical cation.

The following table summarizes the expected spectroscopic data based on the structure of this compound and general principles of spectroscopy.

Spectroscopic TechniqueStructural FeatureExpected Signature
¹H NMR Adamantane ProtonsMultiple signals in the upfield region (approx. 1.5-2.0 ppm)
Ethyl Linker Protons (-CH₂-CH₂-)Multiplets in the aliphatic region
Aromatic Protons (Benzene Ring)Signals in the downfield region (approx. 7.4-7.8 ppm)
Amide Proton (-NH-)A broad singlet, chemical shift can vary
¹³C NMR Adamantane CarbonsDistinct signals in the aliphatic region
Ethyl Linker CarbonsSignals in the aliphatic region
Benzamide CarbonsAromatic signals and a downfield carbonyl signal (>165 ppm)
IR Spectroscopy Amide C=O StretchStrong absorption around 1630-1680 cm⁻¹
Amide N-H StretchAbsorption around 3300 cm⁻¹
C-H Stretches (Aliphatic & Aromatic)Absorptions in the 2850-3100 cm⁻¹ region
Mass Spectrometry Molecular Ion (M⁺)Peak at m/z = 283.41
FragmentationFragments corresponding to adamantyl and benzoyl moieties

Advanced Applications in Chemical Science and Materials Research Excluding Biological/pharmaceutical

Utilization as Rigid Scaffolds in Supramolecular Chemistry and Crystal Engineering

The adamantane (B196018) unit is a well-established building block in supramolecular chemistry and crystal engineering due to its rigidity, hydrophobicity, and tetrahedral geometry. These characteristics allow it to act as a reliable node for the construction of larger, well-defined molecular architectures. In the case of N-[2-(adamantan-1-yl)ethyl]benzamide, the adamantyl group can direct the assembly of molecules through non-covalent interactions such as van der Waals forces and CH-π interactions with the benzamide's aromatic ring.

While specific studies on the crystal structure and supramolecular assemblies of this compound are not extensively documented in publicly available literature, the principles of crystal engineering suggest its potential to form predictable packing motifs. The interplay between the bulky, non-polar adamantane and the polar, planar benzamide (B126) group could lead to the formation of interesting solid-state structures, such as inclusion complexes or specific polymorphic forms. The benzamide moiety itself can participate in hydrogen bonding, further guiding the self-assembly process.

Integration into Polymeric Structures and Advanced Material Science for Tailored Properties

The incorporation of adamantane derivatives into polymers is a known strategy for modifying their physical and chemical properties. The bulky adamantane cage can enhance thermal stability, increase the glass transition temperature (Tg), and improve the mechanical strength of polymeric materials.

For this compound, its structure is suitable for integration into polymer backbones or as a pendant group. For instance, if the benzamide ring were functionalized with a polymerizable group, the resulting polymer would benefit from the rigidity and high thermal stability of the adamantane moiety. Such polymers could find applications in areas requiring high-performance materials with tailored thermal and mechanical properties. However, specific research detailing the polymerization of this compound or its direct use as an additive in advanced materials is not currently available in the reviewed scientific literature.

Application as Molecular Probes in Spectroscopic Studies of Reaction Environments

Molecular probes are small molecules designed to provide information about their local environment through changes in their spectroscopic signals. The benzamide portion of this compound contains a chromophore that can be studied using techniques like UV-Vis and fluorescence spectroscopy.

The adamantyl group, being bulky and conformationally rigid, can influence the photophysical properties of the benzamide chromophore by restricting its rotational freedom and shielding it from the surrounding environment. Changes in the polarity or viscosity of the solvent, or the presence of specific analytes, could potentially alter the spectroscopic response of the molecule. This would, in principle, allow it to function as a molecular probe. Despite this potential, there are no specific studies found that utilize this compound for this purpose.

Development as Components of Novel Synthetic Reagents or Catalysts

The adamantane scaffold has been employed in the design of ligands for catalysis, where its steric bulk can influence the selectivity of a reaction. iitbbs.ac.in The nitrogen and oxygen atoms of the benzamide group in this compound could potentially coordinate to a metal center.

If appropriately modified, for example, by introducing coordinating groups on the benzamide ring, this compound could serve as a precursor to a ligand for a metal catalyst. The adamantane group would provide a sterically demanding environment around the catalytic center, which could be beneficial for achieving high stereoselectivity in certain reactions. Adamantane derivatives have been explored in the development of catalysts for various organic transformations. researchgate.net Nevertheless, the direct application or modification of this compound as a synthetic reagent or catalyst has not been reported in the available scientific literature.

Future Prospects and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes with Enhanced Atom Economy and Efficiency

The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. dergi-fytronix.comugent.be Future research on N-[2-(adamantan-1-yl)ethyl]benzamide will likely focus on developing synthetic methodologies that are not only efficient but also environmentally benign. Key to this endeavor is the principle of atom economy, which seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. ucl.ac.ukrsc.org

Current synthetic approaches to N-substituted benzamides often rely on coupling reagents that generate stoichiometric byproducts, leading to poor atom economy. researchgate.net Future synthetic strategies are expected to move towards catalytic and more direct amidation reactions. For instance, the use of transition metal catalysts, such as those based on iron, in oxidative amidation or the direct amidation of carboxylic acids and amines presents a more atom-economical alternative. ucl.ac.ukrsc.org These methods often proceed under milder conditions and can reduce the need for hazardous reagents.

Furthermore, the principles of green chemistry, such as the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions (e.g., microwave-assisted synthesis), will be integral to the development of sustainable routes to this compound and its derivatives. dergi-fytronix.comnih.gov Research in this area will not only make the synthesis more environmentally friendly but also potentially more cost-effective for large-scale production.

Table 1: Comparison of Synthetic Strategies for Amide Bond Formation

Synthetic MethodTypical Reagents/CatalystsAtom EconomyEnvironmental Considerations
Traditional Coupling Carbodiimides, HOBt, HATULowGenerates significant byproduct waste.
Acid Chloride/Amine Thionyl chloride, Oxalyl chlorideModerateOften requires harsh reagents and produces acidic waste.
Catalytic Amidation Boronic acids, Transition metals (Fe, Ru)HighReduces waste, often uses milder conditions. ucl.ac.ukrsc.org
Enzymatic Synthesis Lipases, AmidaseHighBiocatalytic, operates in aqueous media, highly selective.
Mechanochemistry Ball millingHighSolvent-free or minimal solvent use, energy efficient. researchgate.net

Exploration of Advanced Spectroscopic Techniques for Deeper Structural and Dynamic Insights

A thorough understanding of the three-dimensional structure and dynamic behavior of this compound is crucial for elucidating its properties and potential applications. While standard spectroscopic techniques like 1D NMR and FT-IR provide fundamental structural information, advanced methods can offer much deeper insights. researchgate.netstrath.ac.uk

Two-dimensional NMR (2D-NMR) techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), will be invaluable for the unambiguous assignment of proton and carbon signals, especially for more complex derivatives. libretexts.orgwikipedia.org Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, helping to determine the preferred conformation of the molecule in solution. strath.ac.uk For solid-state characterization, solid-state NMR can be employed to study the molecular structure and dynamics in the solid phase. researchgate.net

Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be used to study the fragmentation patterns of this compound in detail. researchgate.netijcap.in This information is not only useful for structural confirmation but can also provide insights into the molecule's stability and potential metabolic pathways. High-resolution mass spectrometry (HRMS) will continue to be essential for confirming the elemental composition of newly synthesized derivatives with high accuracy.

Vibrational spectroscopy, including Raman and advanced FT-IR techniques, can provide detailed information about the vibrational modes of the molecule. nih.govfrontiersin.org These techniques are sensitive to the local chemical environment and can be used to study intermolecular interactions, such as hydrogen bonding, in both the solid and solution states.

Table 2: Advanced Spectroscopic Techniques and Their Potential Applications for this compound

TechniqueInformation GainedPotential Application
2D-NMR (COSY, HSQC, NOESY) Through-bond and through-space correlations, conformational analysis. libretexts.orgwikipedia.orgUnambiguous structural elucidation and determination of solution-state conformation.
Solid-State NMR Structure and dynamics in the solid state. researchgate.netCharacterization of crystalline forms and polymeric materials.
Tandem Mass Spectrometry (MS/MS) Fragmentation pathways and structural information. researchgate.netijcap.inStructural verification and metabolite identification.
Raman Spectroscopy Vibrational modes, molecular fingerprinting. nih.govComplementary to FT-IR, useful for studying non-polar bonds and in aqueous media.
X-ray Crystallography Precise 3D molecular structure in the solid state.Definitive determination of molecular geometry and intermolecular interactions.

Integration of Machine Learning and Artificial Intelligence in Computational Chemistry for Rational Compound Design and Property Prediction

Machine learning models can be trained on existing datasets of adamantane (B196018) and benzamide (B126) derivatives to predict a wide range of physicochemical and biological properties, such as solubility, lipophilicity, and potential biological activities. researchgate.netnih.gov Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of this compound analogues with their observed activities, providing valuable insights for the rational design of more potent or selective compounds. mdpi.com

Furthermore, molecular dynamics simulations can provide a detailed understanding of the conformational dynamics of this compound and its interactions with biological targets or other molecules in a simulated environment. This information is crucial for understanding its mechanism of action and for designing derivatives with improved binding affinities or material properties.

Expansion of Chemical Derivatization for Diverse Material Applications and Technological Innovations

The unique combination of the bulky, rigid adamantane group and the functionalizable benzamide moiety makes this compound an attractive building block for the development of advanced materials. wikipedia.orgresearchgate.net The adamantane cage can impart desirable properties such as thermal stability, mechanical strength, and solubility in organic solvents to polymers. wikipedia.org

Future research is expected to explore the derivatization of this compound to create novel monomers for polymerization. For instance, functional groups suitable for polymerization, such as vinyl or acrylic moieties, could be introduced onto the benzamide ring or the adamantane cage. The resulting polymers could find applications as high-performance plastics, coatings, or in nanotechnology. dergi-fytronix.comwikipedia.org

The derivatization of the benzamide nitrogen or the aromatic ring could also lead to the development of novel supramolecular structures. The adamantane group is well-known for its ability to form stable host-guest complexes with cyclodextrins and other macrocycles. mdpi.comnih.gov By functionalizing the benzamide part of the molecule, it may be possible to create self-assembling systems with interesting photophysical or electronic properties.

The exploration of this compound derivatives in the context of metal-organic frameworks (MOFs) and other porous materials is another promising avenue. The rigid adamantane unit can act as a robust strut, while the benzamide group can be modified to coordinate with metal ions, leading to the formation of novel materials with applications in gas storage, separation, and catalysis.

Table 3: Potential Material Applications of this compound Derivatives

Derivative ClassPotential ApplicationKey Properties Conferred by Adamantane
Polymerizable Monomers High-performance polymers, advanced coatings.Thermal stability, mechanical rigidity, solubility. wikipedia.org
Supramolecular Building Blocks Self-assembling materials, drug delivery systems. nih.govStrong host-guest interactions, defined geometry. mdpi.com
Ligands for MOFs Gas storage, catalysis, chemical sensing.Structural rigidity, porosity control.
Functionalized Surfaces Modified electrodes, biocompatible materials.Hydrophobicity, defined surface structure.

Q & A

Basic: What are the recommended synthetic routes for N-[2-(adamantan-1-yl)ethyl]benzamide, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting adamantane derivatives (e.g., 1-adamantylethylamine) with benzoyl chloride under reflux in anhydrous solvents like dichloromethane or chloroform . Optimization strategies include:

  • Temperature control : Reflux at 60–80°C for 6–12 hours to ensure complete reaction .
  • Purification : Column chromatography (0–20% EtOAc/hexanes) yields pure product (34–57% yield) .
  • Characterization : Confirm structure via 1H^1H NMR (δ 1.5–2.0 ppm for adamantane protons) and HRMS (e.g., m/z 299.18 [M+H]+^+) .

Basic: Which analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR identify adamantane (C–H signals at 1.5–2.0 ppm) and benzamide (aromatic protons at 7.2–7.8 ppm) moieties .
  • Infrared Spectroscopy (IR) : Amide C=O stretch (~1668 cm1^{-1}) and N–H bend (~3178 cm1^{-1}) confirm functional groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., C20H _{20}H _{25}NO: 299.1889) .

Basic: What safety protocols are essential for handling adamantane-derived benzamides in the lab?

Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
  • Ventilation : Work in a fume hood due to potential dust inhalation (WGK Germany hazard class 3) .
  • Storage : Keep in airtight containers at 2–8°C, away from moisture and oxidizing agents .

Advanced: How can researchers resolve discrepancies in biological activity data across assay systems?

Answer:
Discrepancies (e.g., P2X7 receptor IC50_{50} values: 18 nM human vs. 980 nM rat) arise from species-specific receptor conformations or assay conditions . Mitigation strategies:

  • Assay validation : Use orthogonal methods (e.g., calcium flux and YO-PRO-1 uptake) to confirm activity .
  • Species alignment : Prioritize assays using humanized receptor models for translational relevance .

Table 1 : Comparative P2X7 Activity of Adamantane-Benzamide Derivatives

Assay TypeHuman IC50_{50} (nM)Rat IC50_{50} (nM)
Calcium flux18 ± 2.129 ± 3.4
YO-PRO-1 uptake85 ± 9.7980 ± 120

Advanced: What techniques elucidate supramolecular interactions in crystalline adamantane-benzamide derivatives?

Answer:

  • Single-crystal X-ray diffraction : Reveals intermolecular H-bonds (e.g., N–H⋯N, 2.8–3.1 Å) and π-π stacking (3.6–4.0 Å) .
  • Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., C–H⋯O contacts contribute 12–15% to crystal packing) .
  • Computational modeling : Density Functional Theory (DFT) predicts stability of gauche conformers in adamantane-amide linkages .

Advanced: How are in vivo models used to evaluate the anti-inflammatory efficacy of adamantane-benzamides?

Answer:

  • Acute inflammation : Carrageenan-induced paw edema (ED50_{50}: 10 mg/kg) and mechanical hypersensitivity models .
  • Chronic models : Collagen-induced arthritis (prophylactic dosing reduces joint swelling by 40–60%) .
  • Dosing : Intraperitoneal administration (5–20 mg/kg) with pharmacokinetic monitoring (t1/2_{1/2}: 4–6 hours) .

Advanced: How do structural modifications of the adamantane moiety impact biological activity?

Answer:

  • Substituent position : 1-Adamantyl derivatives show higher P2X7 affinity vs. 2-adamantyl isomers (ΔIC50_{50}: 5–10×) due to steric effects .
  • Linker flexibility : Ethyl spacers enhance membrane permeability (LogP: 3.5 vs. 2.8 for methyl) .
  • Electron-withdrawing groups : Chloro substitution at benzamide meta-position increases receptor binding (ΔG: −8.2 kcal/mol vs. −6.5 for unsubstituted) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.